Cas no 1352210-06-0 (1-(5-chloro-2-methoxyphenyl)hexan-1-one)

1-(5-chloro-2-methoxyphenyl)hexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-chloro-2-methoxyphenyl)hexan-1-one
- 1-Hexanone, 1-(5-chloro-2-methoxyphenyl)-
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- MDL: MFCD20920471
- Inchi: 1S/C13H17ClO2/c1-3-4-5-6-12(15)11-9-10(14)7-8-13(11)16-2/h7-9H,3-6H2,1-2H3
- InChI Key: IDNVNSHOPYNSQY-UHFFFAOYSA-N
- SMILES: C(C1=CC(Cl)=CC=C1OC)(=O)CCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
1-(5-chloro-2-methoxyphenyl)hexan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB435561-1 g |
1-(5-Chloro-2-methoxyphenyl)hexan-1-one |
1352210-06-0 | 1g |
€635.40 | 2023-07-18 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590856-1g |
1-(5-Chloro-2-methoxyphenyl)hexan-1-one |
1352210-06-0 | 97% | 1g |
¥3311.0 | 2023-04-10 | |
abcr | AB435561-1g |
1-(5-Chloro-2-methoxyphenyl)hexan-1-one; . |
1352210-06-0 | 1g |
€1338.10 | 2025-02-13 | ||
Ambeed | A623582-1g |
1-(5-Chloro-2-methoxyphenyl)hexan-1-one |
1352210-06-0 | 97% | 1g |
$482.0 | 2024-04-24 |
1-(5-chloro-2-methoxyphenyl)hexan-1-one Related Literature
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 1-(5-chloro-2-methoxyphenyl)hexan-1-one
1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One: A Comprehensive Overview
1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One (CAS No. 1352210-06-0) is a unique organic compound that has garnered attention in various scientific and industrial applications. This compound is characterized by its aromatic structure, which includes a hexanone functional group attached to a substituted phenyl ring. The phenyl ring is further substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position, making it a derivative of chloromethoxybenzene. The combination of these substituents imparts distinct chemical and physical properties to the compound, making it suitable for diverse applications.
The hexanone functional group in 1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One contributes to its ability to participate in various chemical reactions, such as nucleophilic additions and condensations. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules with potential pharmacological or industrial applications. Recent studies have highlighted its role in the synthesis of bioactive compounds, where its structural versatility allows for the creation of molecules with desired biological activities.
One of the most notable aspects of 1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One is its aromaticity, which plays a crucial role in determining its stability and reactivity. The presence of electron-donating groups like the methoxy group enhances the electron density on the aromatic ring, influencing its reactivity towards electrophilic substitution reactions. This property has been leveraged in recent research to develop novel materials with tailored electronic properties, such as advanced polymers and sensors.
Recent advancements in synthetic chemistry have also led to innovative methods for synthesizing 1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One. Traditionally, this compound was synthesized through multi-step processes involving Friedel-Crafts acylation or other aromatic substitution reactions. However, modern techniques now employ more efficient and environmentally friendly approaches, such as microwave-assisted synthesis or catalytic methods, to achieve higher yields and better purity.
The application of 1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One extends beyond organic synthesis into areas like flavor chemistry and material science. In flavor chemistry, its ability to form complex aromatic profiles makes it a potential candidate for developing new flavorants or fragrances. In material science, researchers are exploring its use as a building block for creating advanced materials with unique mechanical or electronic properties.
In conclusion, 1-(5-Chloro-2-Methoxyphenyl)Hexan-1-One (CAS No. 1352210-06-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, while ongoing research continues to uncover new applications that leverage its distinctive properties.
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